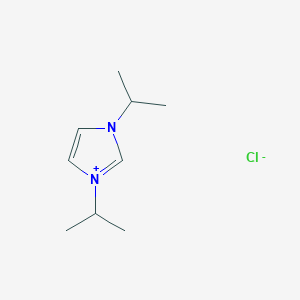

1,3-Diisopropylimidazolium chloride

Overview

Description

Synthesis Analysis

The synthesis of imidazolium chloride ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent followed by anion exchange if necessary. For example, 1,3-bis(carboxymethyl)imidazolium chloride is prepared from starting materials in multigram scale, indicating a straightforward synthetic route . Similarly, 1,3-disulfonic acid benzimidazolium chloride is synthesized and characterized by various spectroscopic methods, suggesting a well-established synthetic protocol .

Molecular Structure Analysis

The molecular structure of imidazolium chloride ionic liquids is characterized by a positively charged imidazolium ring paired with a chloride anion. The structure of these ionic liquids in the liquid state has been studied using neutron diffraction and molecular dynamics simulations, revealing insights into the charge distribution and spatial arrangement of ions . For instance, the cation-anion separation and the orientation of anions in the liquid state can differ significantly from their arrangement in the solid phase .

Chemical Reactions Analysis

Imidazolium chloride ionic liquids are versatile catalysts in various chemical reactions. For instance, 1,3-bis(carboxymethyl)imidazolium chloride catalyzes the synthesis of N-allylanilines by allylic substitution of alcohols with anilines under mild conditions . Another example is the use of 1,3-bis(carboxymethyl)imidazolium chloride in the Biginelli multicomponent reaction to synthesize dihydropyrimidin-2(1H)-one/thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium chloride ionic liquids are influenced by their molecular structure. These properties include conductivity, solvation abilities, and thermal stability. For example, a functionalized ionic liquid with a 3-chloro-2-hydroxypropyl group shows high conductivity and the ability to dissolve cellulose . The electrostatic properties of these liquids, such as the electric dipole moments and local polarization, are also of interest and have been studied using computational methods .

Scientific Research Applications

Structural Analysis

1,3-Diisopropylimidazolium chloride has been a subject of structural studies. For instance, neutron diffraction was used to derive a structural model of molten 1,3-dimethylimidazolium chloride, indicating significant charge ordering in the liquid salt, closely resembling the local order found in its solid state, with hydrogen-bonding interactions playing a dominant role (Hardacre et al., 2003).

Catalysis and Chemical Reactions

The compound has been instrumental in generating stable carbenes for various applications. For example, it reacts with benzylpotassium to form a stable carbene, which upon reacting with hafnium tetrachloride, yields a unique chloride anion-trapped salt, showing potential in catalysis and structural characterization (Niehues et al., 2003). Furthermore, it has been used in the synthesis of N-heterocyclic carbene complexes, which demonstrated high catalytic activity for ethylene dimerization (Sun et al., 2005).

Synthesis of Complexes

This compound serves as a precursor in the synthesis of various metal complexes. For instance, its reaction with cyclopentadienyl nickel chloride yielded N-heterocyclic carbene ligand complexes, useful in organic synthesis and potentially in catalysis (Cooke & Lightbody, 2011).

Stability Studies

It has also been studied for its stability under different conditions, such as radiation stability. For example, 1,3-dialkylimidazolium cation-based ionic liquids containing chloride anions exhibited similar stability to benzene, making them potentially suitable for use in environments with high radiation exposure (Allen et al., 2002).

Molecular Dynamics and Liquid Structure

The liquid structure and molecular dynamics of ionic liquids like 1,3-dimethylimidazolium chloride have been explored using neutron diffraction and Car-Parrinello molecular dynamics simulations. These studies provide insights into the hydrogen bonding and charge distribution within these liquids, which is crucial for understanding their properties and potential applications (Deetlefs et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1,3-Diisopropylimidazolium chloride is Ruthenium N-heterocyclic carbene complexes . These complexes are efficient catalysts for the amidation of primary alcohols and amines .

Mode of Action

This compound acts as a ligand for ruthenium-catalyzed greener amide bond formation . It facilitates the dehydrogenative coupling of amines and alcohols, leading to the formation of amide bonds .

Biochemical Pathways

The compound plays a crucial role in the amide synthesis pathway from alcohols and amines by the extrusion of dihydrogen . This process is catalyzed by Ruthenium N-heterocyclic carbene complexes .

Result of Action

The result of the action of this compound is the formation of amide bonds . This is achieved through the dehydrogenative coupling of amines and alcohols .

Safety and Hazards

properties

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXKPAOJLLPII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459393 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139143-09-2 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

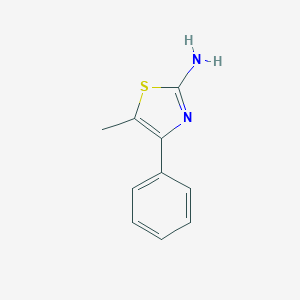

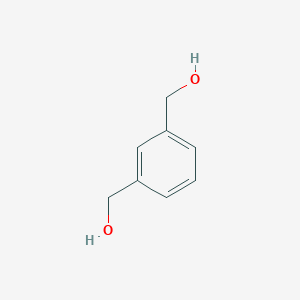

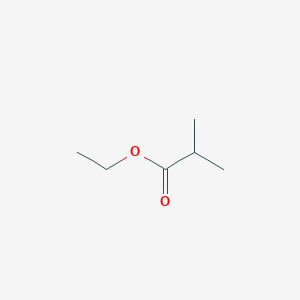

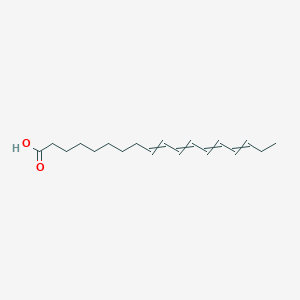

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

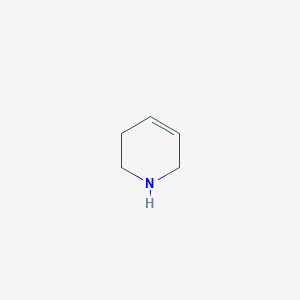

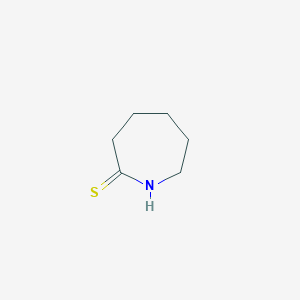

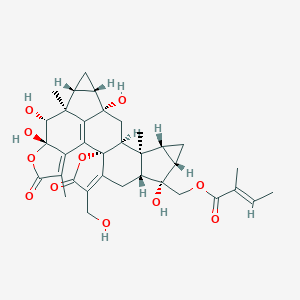

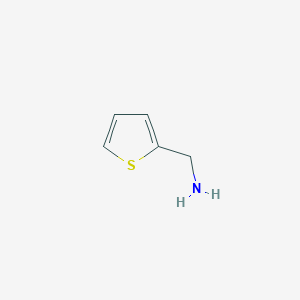

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,3-Diisopropylimidazolium chloride in ruthenium-catalyzed amide synthesis?

A: this compound acts as a precursor for the N-heterocyclic carbene (NHC) ligand, 1,3-diisopropylimidazol-2-ylidene (IiPr) [, ]. This IiPr ligand coordinates to ruthenium, forming a key component of the active catalyst in the direct synthesis of amides from alcohols and amines []. The reaction proceeds without requiring stoichiometric additives or hydrogen acceptors and liberates dihydrogen as a byproduct [].

Q2: How does the structure of 1,3-diisopropylimidazol-2-ylidene influence its coordination to metals like ruthenium and molybdenum?

A: The steric bulk provided by the two isopropyl groups in 1,3-diisopropylimidazol-2-ylidene influences its coordination to metals. In both ruthenium [] and molybdenum complexes [], the carbene ligand coordinates to the metal center through the carbon atom located between the two nitrogen atoms in the imidazole ring. The bulky isopropyl groups create a steric environment around the metal center, which can impact the reactivity and selectivity of the resulting metal complex.

Q3: Beyond ruthenium, are there other metal complexes featuring 1,3-diisopropylimidazol-2-ylidene relevant to chemical synthesis?

A: Yes, 1,3-diisopropylimidazol-2-ylidene has been successfully coordinated to other metals like molybdenum [] and hafnium []. These complexes are valuable tools in organometallic chemistry and have potential applications in various catalytic transformations. For example, molybdenum complexes with this NHC ligand have been investigated for their potential in organic synthesis [].

Q4: Are there any studies investigating the stability or compatibility of this compound or its carbene derivative under different reaction conditions?

A: While the provided research papers primarily focus on the synthesis and catalytic activity of metal complexes containing the 1,3-diisopropylimidazol-2-ylidene ligand, they do offer some insights. The successful formation and utilization of these complexes in different reaction conditions, including the presence of bases like potassium tert-butoxide [], suggest a degree of stability for both the imidazolium salt and the carbene derivative under those specific conditions. Further research focused on the stability and compatibility of this ligand system would be beneficial to explore its broader applicability in synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.